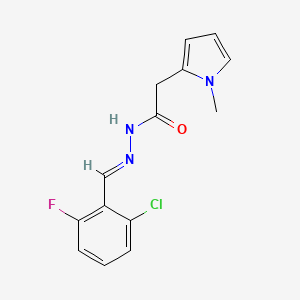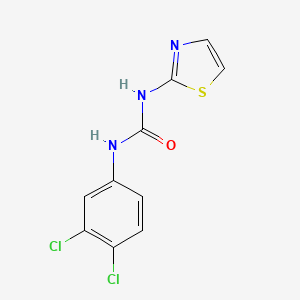
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both dichlorophenyl and thiazolyl groups in its structure suggests potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with isothiocyanate, followed by cyclization to form the thiazole ring. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or thiols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring suggests potential interactions with metal ions or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of urea.
N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)carbamate: Contains a carbamate group instead of urea.
N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)amide: Features an amide group in place of urea.
Uniqueness
N-(3,4-dichlorophenyl)-N’-(1,3-thiazol-2-yl)urea is unique due to the combination of the dichlorophenyl and thiazolyl groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propiedades
Fórmula molecular |
C10H7Cl2N3OS |
|---|---|
Peso molecular |
288.15 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-7-2-1-6(5-8(7)12)14-9(16)15-10-13-3-4-17-10/h1-5H,(H2,13,14,15,16) |
Clave InChI |
WQKHTLYMGJLKGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=NC=CS2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975331.png)
![(5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975344.png)
![(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenylprop-2-enamide](/img/structure/B11975355.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975360.png)
![5-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11975361.png)
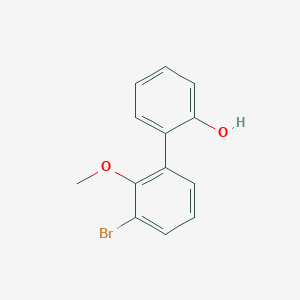
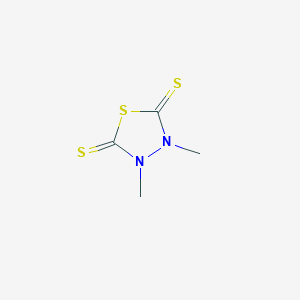
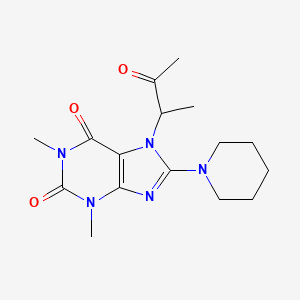
![9-Bromo-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975382.png)


